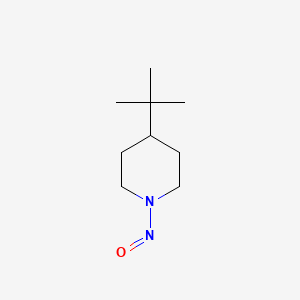

4-tert-Butyl-1-nitrosopiperidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

4-tert-butyl-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)8-4-6-11(10-12)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWACWGVWVKEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196706 | |

| Record name | 4-tert-Butylnitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00805 [mmHg] | |

| Record name | N-Nitroso-4-tert-butylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

46061-25-0 | |

| Record name | 4-tert-Butylnitrosopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046061250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylnitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 1 Nitrosopiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of 4-tert-butyl-1-nitrosopiperidine in solution.

Proton NMR Spectroscopy for Configurational and Conformational Assignments

Proton (¹H) NMR spectroscopy is instrumental in determining the configuration and preferred conformation of the piperidine (B6355638) ring. The chemical shifts and coupling constants of the ring protons are highly sensitive to their spatial orientation. In the case of this compound, the large tert-butyl group is expected to predominantly occupy an equatorial position to minimize steric strain, thus locking the ring into a specific chair conformation.

The protons on the carbon atoms adjacent to the nitrogen (C-2 and C-6) and the proton at C-4 provide crucial information. The orientation of the nitroso group introduces magnetic anisotropy, leading to different chemical shifts for the syn and anti protons relative to the N=O group. This differentiation allows for a detailed analysis of the ring's conformational preferences. researchgate.net For instance, in related N-nitrosopiperidines, the protons on the carbon syn to the nitroso group experience different shielding effects compared to those on the anti carbon. cdnsciencepub.com

Carbon-13 NMR Spectroscopy for Shielding Parameter Analysis and Conformational Studies

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment and steric interactions, making ¹³C NMR a powerful tool for conformational analysis. cdnsciencepub.comauremn.org.br

For this compound, the ¹³C chemical shifts of the piperidine ring carbons (C-2, C-3, C-4, C-5, C-6), the tert-butyl carbons, and the carbons of any substituents are analyzed. The shielding parameters, which describe the electronic environment around each carbon nucleus, can be determined from these shifts. cdnsciencepub.com Studies on similar N-nitrosopiperidines have shown that the carbon atom syn to the nitroso group is significantly shielded compared to the anti carbon, a phenomenon attributed to steric compression. cdnsciencepub.com By comparing the observed chemical shifts with those of related compounds and with values predicted for different conformations (e.g., chair with equatorial vs. axial tert-butyl group), the predominant conformation can be unequivocally established. cdnsciencepub.comsikhcom.net

A representative table of expected ¹³C NMR chemical shifts for a 4-substituted nitrosopiperidine is presented below.

| Carbon Atom | Expected Chemical Shift Range (ppm) |

| C-2 (syn to N=O) | 35 - 45 |

| C-6 (anti to N=O) | 45 - 55 |

| C-3, C-5 | 20 - 30 |

| C-4 | 40 - 50 |

| tert-Butyl (quaternary) | 30 - 35 |

| tert-Butyl (methyls) | 25 - 30 |

Note: These are approximate ranges and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons and to probe spatial relationships.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons within the piperidine ring by tracing the spin-spin coupling pathways.

HSQC spectra correlate directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. This is particularly useful for confirming the stereochemistry and the relative orientation of substituents, such as the orientation of the nitroso group relative to the axial and equatorial protons on C-2 and C-6. researchgate.net

Vibrational Spectroscopy Studies (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in the molecule and serves as a molecular fingerprint.

The key vibrational modes for this compound include:

N-N=O stretching: The N-nitroso group exhibits characteristic stretching vibrations. The N-N stretch and the N=O stretch are typically observed in the IR and Raman spectra, providing direct evidence for the presence of this functional group.

C-H stretching and bending: Vibrations associated with the C-H bonds of the piperidine ring and the tert-butyl group appear in their characteristic regions.

C-C stretching: The stretching vibrations of the carbon-carbon bonds within the piperidine ring and the tert-butyl group contribute to the fingerprint region of the spectrum.

Ring vibrations: The piperidine ring itself has characteristic vibrational modes, which are sensitive to its conformation.

Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and compare them with the experimental IR and Raman spectra, aiding in the detailed assignment of the observed bands. scirp.orgnih.gov

Mass Spectrometric Approaches for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Upon electron ionization (EI) or other ionization methods, the molecule forms a molecular ion ([M]⁺•). The fragmentation of this molecular ion provides valuable structural information. For N-nitrosamines, a characteristic fragmentation pathway is the loss of the nitroso group (•NO), resulting in a prominent peak at M-30. nih.govcdnsciencepub.com Another common fragmentation involves the loss of an OH radical (M-17), which can occur through a McLafferty-type rearrangement. cdnsciencepub.com The fragmentation of the tert-butyl group and the piperidine ring will also produce a series of characteristic fragment ions.

Table of Expected Mass Spectrometric Fragments:

| m/z Value | Identity of Fragment |

| M⁺• | Molecular Ion |

| M-15 | [M-CH₃]⁺ |

| M-30 | [M-NO]⁺ |

| M-57 | [M-C₄H₉]⁺ |

The analysis of these fragmentation patterns helps to confirm the molecular structure and the presence of the key functional groups. libretexts.org

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the molecule can be determined.

This technique can unequivocally establish:

The chair conformation of the piperidine ring.

The equatorial orientation of the bulky tert-butyl group.

The precise bond lengths, bond angles, and torsional angles within the molecule.

The geometry of the N-nitroso group and its orientation with respect to the piperidine ring.

The intermolecular interactions and packing of the molecules in the crystal lattice.

While X-ray crystallography provides a static picture of the molecule in the solid state, it serves as a crucial benchmark for validating the conformational analyses performed using spectroscopic methods in solution. nih.gov

Conformational Analysis and Dynamics of 4 Tert Butyl 1 Nitrosopiperidine

Conformational Equilibria of the Piperidine (B6355638) Ring (Chair, Boat, Twisted Boat)

The piperidine ring, a six-membered saturated heterocycle, is not planar and exists in a dynamic equilibrium between several conformations. The most stable of these is the chair conformation , which minimizes both angle strain and torsional strain. In this conformation, the hydrogen atoms on adjacent carbons are staggered, reducing repulsive interactions.

Alternative, higher-energy conformations include the boat and twist-boat (or skew-boat) forms. The boat conformation suffers from significant steric hindrance between the "flagpole" hydrogens at the 1 and 4 positions, as well as eclipsing interactions along the sides of the ring. libretexts.org This makes it considerably less stable than the chair form. The twist-boat conformation is a more stable intermediate between two boat forms, where the flagpole interactions are somewhat relieved. libretexts.org It is estimated to be about 5 kcal/mol less stable than the chair conformation in cyclohexane. libretexts.org

Influence of the 4-tert-Butyl Group on Ring Conformation and Energetics

The introduction of a tert-butyl group at the 4-position of the piperidine ring has a profound impact on its conformational equilibrium. Due to its large size, a tert-butyl group has a strong preference for the equatorial position in a chair conformation. An axial tert-butyl group would experience significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring, leading to substantial steric strain. libretexts.orgchemistryschool.net This energy penalty is so high that the tert-butyl group effectively "locks" the ring into a single chair conformation where it occupies the equatorial position. chemistryschool.net

This conformational locking simplifies the analysis of the molecule, as the piperidine ring can be assumed to exist almost exclusively in this single, rigid chair form. This allows for a more straightforward investigation of other dynamic processes within the molecule, such as the rotation of the N-nitroso group. The stability gained by placing the tert-butyl group in the equatorial position far outweighs the energetic costs of other potential ring conformations.

N-Nitroso Group Rotational Barriers and Syn/Anti Isomerism

The N-nitroso group (N-N=O) introduces another layer of conformational complexity. Due to the partial double bond character of the N-N bond, rotation around this bond is restricted, leading to the existence of syn and anti isomers (also referred to as Z and E isomers, respectively). In these isomers, the oxygen atom of the nitroso group is either on the same side (syn) or the opposite side (anti) of the piperidine ring relative to the substituents on the nitrogen.

The barrier to this rotation is significant and can often be measured using dynamic NMR techniques. For some N-nitrosamines, these rotational barriers can be in the range of 12-15 kcal/mol. nih.gov The relative populations of the syn and anti isomers at equilibrium are influenced by the steric and electronic environment around the N-nitroso group. In N-nitroso-2-methylpiperidine, for instance, the syn and anti isomers have been reported to exist in a ratio of approximately 23:77 at equilibrium. cdnsciencepub.com The presence of bulky substituents can significantly influence this ratio by creating steric strain that favors one isomer over the other.

Experimental Techniques for Conformational Determination

Several experimental techniques are employed to elucidate the conformational details of molecules like 4-tert-Butyl-1-nitrosopiperidine.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful tool for studying dynamic processes such as conformational changes and rotational barriers. nih.gov By recording NMR spectra at different temperatures, it is possible to "freeze out" certain conformations or rotational isomers on the NMR timescale. rsc.org This allows for the determination of the energy barriers between different states and the relative populations of each conformer. For example, low-temperature ¹H NMR experiments have been used to demonstrate that large alkyl groups can be exclusively axial under certain conditions. nih.gov

Steric Interactions and Their Role in Preferential Conformations

Steric interactions, or the repulsive forces between non-bonded atoms that are in close proximity, are a primary determinant of the preferred conformation of this compound. As previously discussed, the most significant steric interaction is the 1,3-diaxial repulsion that would occur if the bulky tert-butyl group were in an axial position. libretexts.org This interaction is so energetically unfavorable that it forces the piperidine ring into a chair conformation with the tert-butyl group in the equatorial position. chemistryschool.net

Chemical Reactivity and Mechanistic Investigations of the N Nitrosamino Moiety in 4 Tert Butyl 1 Nitrosopiperidine

Photochemical Transformations and Photodegradation Mechanisms

The photochemistry of N-nitrosamines, including 4-tert-butyl-1-nitrosopiperidine, is characterized by the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical changes. The stability of these compounds is significantly reduced under UV light. nih.gov

UV-Induced N-N Bond Scission and Radical Formation

Upon irradiation with UV light, the primary photochemical event for N-nitrosamines is the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. researchgate.netdoi.org This bond scission results in the formation of two radical species: an aminium radical and a nitric oxide radical.

For this compound, this process can be represented as follows:

(CH₃)₃C-C₅H₉N-N=O + hν → [(CH₃)₃C-C₅H₉N]•+ + •NO

This initial step is fundamental to the subsequent chemical pathways observed in the photochemistry of nitrosamines. The formation of the aminium radical is a key intermediate that dictates the nature of the final photoproducts. researchgate.netdoi.org

Photolytic Products and Subsequent Reaction Pathways (e.g., Nitramine Formation, Alkylideneimine Intermediates)

The radical intermediates generated from the initial N-N bond scission can undergo several reaction pathways, leading to a variety of photolytic products.

Nitramine Formation: In the presence of oxygen, the aminium radical can react further to form the corresponding N-nitramine. Strong oxidizing agents can also convert N-nitrosamines to their respective nitramines. nih.gov The reaction with peroxynitrite, for instance, can yield both N-nitrosamines and N-nitramines through a proposed free radical mechanism involving the one-electron oxidation of the secondary amine to an amino radical, which then reacts with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to form the nitroso and nitro secondary amines, respectively. nih.gov

Alkylideneimine Intermediates: In the absence of radical scavengers, the aminium radical can undergo further fragmentation or rearrangement. One significant pathway involves the formation of alkylideneimine intermediates. These intermediates are highly reactive and can participate in various subsequent reactions, contributing to the complexity of the final product mixture.

Photoaddition Reactions: In the presence of unsaturated compounds like olefins, the photolytically generated aminium radical can add across the double bond. For instance, the photoaddition of N-nitrosopiperidine to 4-t-butylcyclohexene results in the formation of all four possible oxime isomers, indicating an electrophilic free radical attack by the aminium radical. researchgate.netdoi.org

Influence of Environmental Conditions (e.g., pH, Solvent) on Photoreactivity

The photochemical behavior of this compound is sensitive to environmental factors such as the pH of the medium and the nature of the solvent.

pH: N-nitrosamines are generally more stable in neutral or alkaline solutions in the dark. However, they become less stable in acidic solutions. nih.gov In the presence of acid, the photoexcited N-nitrosopiperidine can add to conjugated dienes. This suggests that a singlet photoexcited N-nitrosopiperidine–acid complex rapidly decays to a piperidinium (B107235) radical, which then initiates the attack on the diene. researchgate.net

Solvent: The choice of solvent can influence the reaction pathways. For example, the photolysis of certain organometallic complexes in benzene (B151609) or toluene (B28343) solution in the presence of various substrates leads to substitution products, demonstrating the role of the solvent as a participant in the reaction. researchgate.net

Nucleophilic Reactions at the Nitrosamino Nitrogen

The nitrogen atom of the nitroso group in this compound is electrophilic and can be attacked by various nucleophiles.

Reactions with Organolithium and Grignard Reagents: Formation of Oxyhydrazines and Subsequent Products

Organolithium and Grignard reagents are potent nucleophiles that readily react with the nitrosamino nitrogen. libretexts.orgyoutube.com These reactions are a key method for the formation of substituted hydrazines.

Organolithium Reagents: These reagents, such as n-butyllithium (n-BuLi), are strong bases and nucleophiles. libretexts.orguniurb.itnih.gov They attack the electrophilic nitroso nitrogen, leading to the formation of a lithium salt of an N-oxyhydrazine. Subsequent workup can provide the corresponding hydrazine (B178648) or other products depending on the reaction conditions.

Grignard Reagents: Similarly, Grignard reagents (RMgX) add to the N=O bond of the nitrosamine (B1359907). youtube.commasterorganicchemistry.comnittokasei.co.jpyoutube.comyoutube.com The carbon atom in a Grignard reagent is highly nucleophilic due to the polarity of the carbon-magnesium bond. youtube.comyoutube.com The reaction proceeds via nucleophilic addition to the nitrosamino nitrogen, forming a magnesium salt intermediate which, upon hydrolysis, can yield the corresponding 1,1-disubstituted hydrazine.

The general mechanism for the reaction with a Grignard reagent is as follows:

(CH₃)₃C-C₅H₉N-N=O + R-MgX → (CH₃)₃C-C₅H₉N-N(R)-OMgX (CH₃)₃C-C₅H₉N-N(R)-OMgX + H₂O → (CH₃)₃C-C₅H₉N-NHR + Mg(OH)X

Denitrosation Pathways in the Presence of Nucleophiles (e.g., Bromide, Thiocyanate)

Denitrosation is the removal of the nitroso group from the nitrosamine. This can be achieved under various conditions, including treatment with certain nucleophiles.

Reaction with Hydrogen Bromide: N-nitrosamines can be cleaved by reagents like hydrogen bromide in acetic acid. nih.gov This reaction effectively removes the nitroso group, regenerating the parent amine.

Nucleophile-Catalyzed Denitrosation: Certain nucleophiles can catalyze the denitrosation of N-nitrosamines. While specific data for bromide and thiocyanate (B1210189) with this compound is not detailed in the provided results, the general principle involves the nucleophilic attack at the nitroso nitrogen, leading to an intermediate that subsequently releases the nitrosonium ion ([NO]⁺) or a related species, resulting in the formation of the parent amine. The effectiveness of the nucleophile often depends on the reaction conditions, such as pH and the presence of other reagents.

Data Tables

Table 1: Summary of Photochemical Reactions of this compound

| Reaction Type | Reactants | Key Intermediates | Major Products |

| UV Photolysis | This compound, UV light | Aminium radical, Nitric oxide radical | Fragmentation products, Nitramine (in presence of O₂) |

| Photoaddition | This compound, Olefins, UV light | Aminium radical | Oximes |

Table 2: Nucleophilic Reactions at the Nitrosamino Group

| Nucleophile | Reagent Type | Initial Product | Final Product (after workup) |

| Organolithium Reagent (RLi) | Strong Nucleophile/Base | Lithium salt of N-oxyhydrazine | 1,1-Disubstituted hydrazine |

| Grignard Reagent (RMgX) | Strong Nucleophile | Magnesium salt of N-oxyhydrazine | 1,1-Disubstituted hydrazine |

| Hydrogen Bromide (HBr) | Acid/Nucleophile | --- | 4-tert-Butylpiperidine (B1294329) (denitrosation) |

Computational Chemistry and Quantum Mechanical Studies of 4 Tert Butyl 1 Nitrosopiperidine

Quantum Chemical Investigations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, conformational stabilities, and electronic properties with high accuracy.

The three-dimensional structure of 4-tert-butyl-1-nitrosopiperidine is not static. The piperidine (B6355638) ring can adopt several conformations, and the bulky tert-butyl group significantly influences their relative energies. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule.

The piperidine ring in this compound is expected to adopt a chair conformation to minimize angular and torsional strain. The large tert-butyl group is sterically demanding and will strongly prefer an equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens on the ring. The nitrosamine (B1359907) group (N-N=O) is planar, and its orientation relative to the ring introduces further conformational possibilities, primarily concerning the syn and anti arrangement of the oxygen atom relative to the piperidine ring.

Conformational energy landscapes are mapped by calculating the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers for interconversion between them. For this molecule, the chair conformation with the equatorial tert-butyl group would represent the global minimum on the potential energy surface. Ab initio and Density Functional Theory (DFT) methods are commonly employed for these calculations, providing a detailed picture of conformational preferences. researchgate.net

Interactive Table: Calculated Relative Energies for this compound Conformers

Note: The following data is illustrative, based on typical energy differences for substituted cyclohexanes and piperidines, as specific experimental or computational values for this compound are not widely published. The calculations are typically performed using methods like B3LYP/6-31G.*

| Conformer | Tert-butyl Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Chair | Equatorial | 0.00 | >99% |

| Chair | Axial | ~5.0 - 6.0 | <0.1% |

| Twist-Boat | - | ~5.5 - 7.0 | <0.1% |

| Boat | - | ~7.0 - 8.0 | <0.1% |

Electronic structure analysis delves into the distribution of electrons within the molecule, which governs its polarity, reactivity, and spectroscopic properties. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. In this compound, the oxygen and piperidine nitrogen (N1) atoms are expected to have significant negative partial charges due to their high electronegativity, while the nitroso nitrogen (N2) and adjacent carbons will be more electropositive.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. researchgate.net

The HOMO represents the region from which the molecule is most likely to donate electrons. For nitrosamines, the HOMO is typically localized on the lone pair of the piperidine nitrogen and the p-system of the nitroso group.

The LUMO indicates the region most susceptible to accepting electrons. In this molecule, the LUMO is expected to be centered on the antibonding π* orbital of the N=O group.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO-LUMO gap would provide insight into its susceptibility to oxidation and its reactivity with electrophiles and nucleophiles.

Interactive Table: Predicted Frontier Orbital Properties

Note: This table presents expected characteristics for this compound based on general principles of electronic structure for N-nitrosamines.

| Orbital | Primary Localization | Predicted Energy (Illustrative) | Role in Reactivity |

| HOMO | Lone pair of N1 (piperidine N), p-system of N-N=O | -6.5 to -7.5 eV | Site of oxidation, reaction with electrophiles |

| LUMO | π* orbital of the N=O group | +0.5 to +1.5 eV | Site of reduction, reaction with nucleophiles |

| HOMO-LUMO Gap | - | ~7.0 to 9.0 eV | Indicator of kinetic stability |

Theoretical Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) associated with transition states.

The metabolic activation of many N-nitrosamines, a critical step in their carcinogenic activity, is initiated by enzymatic hydroxylation at an α-carbon (a carbon atom adjacent to the piperidine nitrogen). researchgate.net This reaction is mediated by Cytochrome P450 (CYP) enzymes. nih.gov

Computational studies can model this process by calculating the activation energy for hydrogen atom abstraction from the α-carbons. The presence of the bulky tert-butyl group at the 4-position does not directly block the α-carbons (C2 and C6), but it does lock the ring into a rigid chair conformation, which can subtly influence the accessibility of the α-hydrogens.

The predicted pathway is as follows:

α-Hydroxylation: A CYP enzyme abstracts a hydrogen atom from an α-carbon, followed by hydroxyl radical rebound, to form an unstable α-hydroxynitrosamine.

Ring Opening: This intermediate is unstable and spontaneously decomposes. This involves the cleavage of the C-N bond, leading to the opening of the piperidine ring.

Diazenium (B1233697) Ion Formation: The decomposition ultimately yields a reactive electrophilic diazenium ion, which is considered the ultimate carcinogenic species responsible for alkylating DNA.

Computational models suggest that substituents that sterically or electronically hinder the initial α-hydroxylation step can reduce the carcinogenic potential of a nitrosamine. nih.gov

While metabolic activation typically proceeds via α-hydroxylation, another potential reaction pathway is the cleavage of the N-N bond. This can occur under various conditions, such as photolysis (cleavage by light) or through certain chemical reactions.

Theoretical calculations can determine the N-N bond dissociation energy (BDE), which is the energy required to break this bond homolytically. A lower BDE suggests a weaker bond that is more susceptible to cleavage. The kinetics of this cleavage can be studied by locating the transition state for the bond-breaking process and calculating the associated activation energy. For most dialkylnitrosamines, the N-N bond is relatively weak, with BDEs in the range of 30-50 kcal/mol. The substitution on the piperidine ring is expected to have a modest electronic effect on this bond strength.

The electronic structure of this compound provides clear predictions about its reactivity.

Reactivity with Electrophiles: As indicated by the FMO analysis, the primary nucleophilic centers are the piperidine nitrogen (N1) and the oxygen atom. The HOMO's localization suggests that electrophiles will preferentially attack at these sites. Protonation, for example, would likely occur at the oxygen atom.

Reactivity with Nucleophiles: The LUMO is centered on the N=O group, specifically on the nitroso nitrogen and the oxygen atom. This makes the nitroso nitrogen an electrophilic center, susceptible to attack by nucleophiles. Strong nucleophiles can attack this nitrogen, potentially leading to reduction or displacement of the nitroso group. The α-carbons can also be subject to nucleophilic attack, particularly after the formation of the diazenium ion during metabolic activation.

Molecular Modeling of Intermolecular Interactions

The study of intermolecular interactions is crucial to understanding the condensed-phase behavior of this compound, influencing properties such as its melting point, boiling point, and solubility. Molecular modeling techniques provide a powerful lens through which to examine these non-covalent forces.

The structure of this compound, with its bulky tert-butyl group and the polar nitrosopiperidine moiety, suggests a complex interplay of intermolecular forces. The primary interactions governing its molecular assembly are expected to be:

Van der Waals Forces: These are the predominant interactions, particularly arising from the large, nonpolar tert-butyl group and the hydrocarbon backbone of the piperidine ring. The size and shape of the molecule will dictate the extent of these dispersion forces.

Dipole-Dipole Interactions: The nitroso group (N-N=O) introduces a significant dipole moment to the molecule. This allows for electrostatic interactions between the partially negative oxygen atom of one molecule and the partially positive regions of a neighboring molecule, influencing the orientation and packing of the molecules in the solid and liquid states.

Comparison of Computational Predictions with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing computationally derived properties with those determined through laboratory-based techniques.

Structural Parameters: Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), can predict molecular geometries, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data obtained from X-ray crystallography for the solid state or gas-phase electron diffraction. Discrepancies between the calculated and experimental values can provide insights into the effects of the crystal packing forces or the limitations of the computational model.

Spectroscopic Properties: Computational methods are also adept at predicting various spectroscopic features. For instance, the vibrational frequencies calculated from quantum mechanical models can be correlated with experimental infrared (IR) and Raman spectra. The calculated nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms can be compared with experimentally obtained NMR spectra to confirm the molecular structure and electronic environment of the nuclei.

The following table outlines key molecular properties for this compound, some of which are derived from basic chemical information, and others which would be the target of comparative computational and experimental studies.

| Property | Value | Source |

| Molecular Formula | C9H18N2O | ChemicalBook chemicalbook.com |

| Molecular Weight | 170.25 g/mol | ChemicalBook chemicalbook.com |

| CAS Number | 46061-25-0 | BLD Pharm bldpharm.com, ChemicalBook chemicalbook.com |

Biochemical Research Interrogations and Mechanistic Chemical Biology of N Nitrosopiperidines

Enzymatic Metabolism Pathways in in vitro Model Systems

The metabolic activation of N-nitrosopiperidines, a class of compounds with significant toxicological interest, is a complex process primarily initiated by enzymatic transformations. In vitro models utilizing microsomal preparations from various tissues have been instrumental in elucidating these pathways.

α-Hydroxylation Mediated by Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2A3) in Microsomal Preparations (Liver, Esophageal, Nasal Mucosal).nih.govnih.gov

The principal and rate-limiting step in the metabolic activation of many N-nitrosamines is α-carbon hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govchemrxiv.org This process leads to the formation of an unstable α-hydroxynitrosamine, which then undergoes further decomposition to yield a reactive electrophilic diazonium species capable of interacting with cellular macromolecules. nih.govresearchgate.net

Studies using human liver microsomes have identified several CYP isoforms as key players in the metabolism of nitrosamines. nih.govnih.gov Specifically, CYP2E1 and CYP2A6 have been shown to be major catalysts for the metabolic activation of various N-nitrosodialkylamines and tobacco-related nitrosamines. nih.gov The involvement of CYP2E1 is particularly prominent in the metabolism of nitrosamines with smaller alkyl groups. oup.com For instance, the activation of N-nitrosodimethylamine (NDMA) and N-nitrosonornicotine (NNN) in liver microsomes is strongly correlated with CYP2E1 activity. nih.gov

Similarly, P450 2A enzymes are recognized as important catalysts for the α-hydroxylation of nitrosamines. nih.gov Research on N-nitrosopiperidine (NPIP) and other structurally similar nitrosamines has highlighted the role of various P450 2A enzymes, including rat P450 2A3, mouse P450 2A4 and 2A5, and human P450 2A6 and 2A13. nih.gov These enzymes exhibit significant catalytic activity towards the α-hydroxylation of NPIP. nih.gov The metabolism of these compounds is not limited to the liver; extrahepatic tissues such as the esophagus and nasal mucosa, which are target organs for the carcinogenicity of certain nitrosamines, also possess the enzymatic machinery for their activation. nih.gov

Kinetics and Regioselectivity of Metabolic Transformations.nih.gov

The kinetics of N-nitrosopiperidine metabolism reveal significant variations depending on the specific CYP isoform involved. nih.gov For example, studies comparing the catalytic activities of different P450 2A enzymes for the α-hydroxylation of NPIP and other nitrosamines have shown substantial differences in their kinetic parameters (Km and kcat), despite high amino acid sequence identity among these enzymes. nih.gov

Generally, P450 2A enzymes catalyze the α-hydroxylation of N-nitrosopiperidine with higher Km and lower kcat/Km values compared to their activity on N'-nitrosonornicotine (NNN) enantiomers. nih.gov This indicates a comparatively lower affinity and catalytic efficiency for NPIP. nih.gov However, these enzymes are generally more effective catalysts for the α-hydroxylation of NPIP than for N-nitrosopyrrolidine (NPYR). nih.gov For instance, human P450 2A6 and 2A13, as well as mouse P450 2A4 and 2A5, demonstrate significantly lower Km and higher kcat/Km values for NPIP α-hydroxylation compared to NPYR. nih.gov

The regioselectivity of hydroxylation is also a critical factor. For symmetrical nitrosamines, the site of hydroxylation along the alkyl chain is influenced by its length and the specific P450 isoform. nih.gov While α-hydroxylation is the main pathway for short alkyl chains, (ω-1)-hydroxylation becomes more prominent for longer chains. nih.gov

Table 1: Comparative Metabolic Parameters for Nitrosamine (B1359907) α-Hydroxylation by P450 2A Enzymes. nih.gov

| Nitrosamine | P450 Isoform | Km (µM) |

| (R)-NNN | P450 2As | 0.73 - 66 |

| (S)-NNN | P450 2As | 0.74 - 69 |

This table illustrates the range of Michaelis-Menten constants (Km) observed for the α-hydroxylation of (R)- and (S)-NNN by various P450 2A enzymes, providing a basis for comparison with NPIP metabolism.

Influence of Substituents, such as the 4-tert-Butyl Group, on Metabolic Activation Pathways

The presence of substituents on the nitrosopiperidine ring can profoundly impact its metabolic fate. The 4-tert-butyl group, in particular, introduces significant steric and electronic effects that modulate the enzymatic transformations.

Steric Hindrance Effects on α-Carbon Hydroxylation.nih.govacs.org

A fundamental principle in the metabolism of N-nitrosamines is that steric hindrance at the α-carbon position can inhibit metabolic activation. nih.govacs.org The bulky tert-butyl group at the 4-position of the piperidine (B6355638) ring in 4-tert-butyl-1-nitrosopiperidine exerts a significant steric effect. This bulkiness can hinder the access of the α-carbons to the active site of CYP enzymes, thereby reducing the likelihood of α-hydroxylation. nih.govnih.gov It is generally accepted that substituents that sterically impede α-carbon hydroxylation tend to decrease the carcinogenic potency of nitrosamines. nih.govacs.org This is because α-hydroxylation is the crucial initiating step for the formation of the DNA-reactive species. nih.gov The presence of bulky alkyl groups on nitrosamines has been shown to be metabolized by P450 isoforms other than CYP2E1, which favors smaller alkyl chains. oup.com

Impact on the Stability and Reactivity of Downstream Electrophilic Intermediates (e.g., Diazonium Ions, Carbocations).nih.govwhiterose.ac.uk

Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a diazonium ion. nih.gov The stability and reactivity of this electrophilic intermediate are critical determinants of the compound's biological activity. The structure of the diazonium ion, influenced by substituents on the original nitrosamine, can affect its half-life and ability to alkylate nucleophilic sites on DNA.

While direct studies on the diazonium ion derived from this compound are limited, general principles of chemical stability apply. The stability of diazonium salts can vary significantly, ranging from relatively stable to highly reactive. whiterose.ac.uk The electronic nature of substituents on the ring can influence the stability of the diazonium ion. It is plausible that the electron-donating nature of the tert-butyl group could have a modest stabilizing effect on the carbocation that may form upon the loss of nitrogen from the diazonium ion. However, the primary effect of the tert-butyl group is likely the steric hindrance it imposes on the initial metabolic activation step, which would consequently reduce the formation of these downstream reactive intermediates. nih.gov

Research into Potential Mechanisms of Interaction of Reactive Intermediates with Biomolecules (e.g., DNA Alkylation, without specifying biological outcome)

The bioactivation of N-nitrosopiperidines, a class of potent carcinogens, is a critical area of biochemical research. The central mechanism involves metabolic transformation into reactive electrophilic intermediates that can covalently modify cellular macromolecules, most notably DNA. This process of DNA alkylation is a key initiating event in chemical carcinogenesis. While the biological consequences are profound, this section will focus solely on the chemical mechanisms of interaction between the reactive intermediates of N-nitrosopiperidines and biomolecules.

The metabolic activation of N-nitrosopiperidines is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, α-hydroxylation at the carbon atoms adjacent to the N-nitroso group is the key initial step. nih.gov This enzymatic oxidation leads to the formation of unstable α-hydroxynitrosamines.

For the parent compound, N-nitrosopiperidine (NPIP), this activation occurs at the C2 and C6 positions of the piperidine ring. Research has demonstrated that rat esophageal microsomes are particularly efficient at activating NPIP compared to the structurally similar N-nitrosopyrrolidine (NPYR), which may explain the organ-specific carcinogenicity of NPIP. nih.gov The α-hydroxylation of NPIP results in the formation of 2-hydroxytetrahydro-2H-pyran (2-OH-THP) upon hydrolysis. nih.gov

The α-hydroxynitrosamine intermediate is unstable and spontaneously undergoes ring opening to form a diazonium ion. This highly reactive electrophile is considered the ultimate carcinogenic species responsible for DNA alkylation. The diazonium ion can react with nucleophilic sites on DNA bases.

A significant DNA adduct identified in relation to NPIP exposure is N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG). nih.gov This adduct was found to be a major lesion in the esophageal tissue of patients from a region with a high incidence of esophageal cancer, suggesting a strong link between NPIP exposure and the formation of this specific DNA modification. nih.gov The formation of THP-dG is a direct consequence of the reaction between the NPIP-derived reactive intermediate and the exocyclic amino group of guanine (B1146940) in DNA.

In the case of This compound , specific mechanistic studies on its metabolic activation and DNA adduct formation are limited. However, based on the established pathways for other N-nitrosopiperidines, a similar mechanism can be inferred. The presence of the bulky tert-butyl group at the 4-position is not expected to prevent the crucial α-hydroxylation at the C2 and C6 positions.

Carcinogenicity studies have shown that 4-tert-butylnitrosopiperidine induces tumors of the upper gastrointestinal tract in rats, providing indirect evidence of its metabolic activation to DNA-damaging intermediates. nih.gov It is hypothesized that, like NPIP, this compound is metabolized by CYP enzymes to form α-hydroxy-4-tert-butyl-N-nitrosopiperidines. These intermediates would then rearrange to form a corresponding diazonium ion, which subsequently alkylates DNA. The tert-butyl group may influence the rate and regioselectivity of the metabolism and the subsequent DNA adduction, but the fundamental pathway is likely conserved.

The interaction of these reactive intermediates with DNA can lead to various types of adducts, primarily at nitrogen and oxygen atoms of the DNA bases. The specific sites and types of adducts formed can influence the potential for subsequent mutations.

Table of Potential DNA Adducts from N-Nitrosopiperidine Metabolism

| Precursor Compound | Reactive Intermediate (Proposed) | Major DNA Adduct | Site of Adduction |

| N-Nitrosopiperidine | Piperidinyldiazonium ion | N²-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG) nih.gov | N² of Guanine |

| This compound | 4-tert-Butylpiperidinyldiazonium ion | Not yet identified | Likely N and O atoms of DNA bases |

Development and Application of Advanced Analytical Methodologies in Research on 4 Tert Butyl 1 Nitrosopiperidine

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for the separation and purification of 4-tert-Butyl-1-nitrosopiperidine from various sample matrices. The choice of chromatographic method depends on the volatility and polarity of the analyte, as well as the desired resolution and speed of analysis.

High-Performance Liquid Chromatography (HPLC) for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of non-volatile or thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Research Findings: In the analysis of this compound, reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. The presence of the tert-butyl group increases the hydrophobicity of the molecule compared to its parent compound, N-nitrosopiperidine, leading to a longer retention time on a C18 column under identical isocratic conditions. Method development often involves optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), to achieve optimal separation from impurities.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Expected Retention Time | ~ 8.5 min |

Gas Chromatography (GC) for Volatile Analytes

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. This compound, being amenable to volatilization without decomposition, can be effectively analyzed by GC. The separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research Findings: For the analysis of nitrosamines, including this compound, a non-polar or mid-polar capillary column is typically used. The selection of the stationary phase is critical to achieve good resolution from other volatile components in the sample. The oven temperature program is optimized to ensure efficient separation and symmetrical peak shapes.

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 60 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Expected Retention Time | ~ 12.2 min |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This results in higher separation efficiency, improved resolution, and significantly faster analysis times compared to conventional HPLC.

Research Findings: The application of UHPLC to the analysis of this compound allows for rapid screening and quantification, which is particularly beneficial in high-throughput environments. The enhanced resolution of UHPLC can also aid in the separation of closely related isomers or impurities. The principles of method development are similar to HPLC, but with consideration for the higher backpressures generated by the smaller particle size columns.

| Parameter | Condition |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B in 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Expected Retention Time | ~ 2.1 min |

Mass Spectrometric Detection Techniques for Trace Analysis and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity for trace-level detection and detailed structural information for confirmation. When coupled with chromatographic separation techniques, it offers unparalleled selectivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS, LC-HRMS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of LC with the sensitive and selective detection capabilities of MS. This is particularly useful for the analysis of this compound in complex matrices.

Research Findings: In LC-MS analysis, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for nitrosamines. For trace quantification, tandem mass spectrometry (LC-MS/MS) is often employed, operating in multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion (typically the protonated molecule [M+H]+) and monitoring for specific product ions, which significantly enhances selectivity and sensitivity. High-resolution mass spectrometry (LC-HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments, which is invaluable for structural confirmation. The exact mass of the protonated molecule of this compound ([C9H19N2O]+) is 171.1492. uni.lu

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 171.1 |

| Product Ion 1 (Quantifier) (m/z) | 114.1 |

| Collision Energy for Product Ion 1 (eV) | 15 |

| Product Ion 2 (Qualifier) (m/z) | 57.1 |

| Collision Energy for Product Ion 2 (eV) | 25 |

Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS, GC-NCI-MS, GC-TEA)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile nitrosamines. It provides both qualitative and quantitative information with high sensitivity.

Research Findings: In GC-MS, electron ionization (EI) is the most common ionization method. The resulting mass spectrum of this compound will show a characteristic fragmentation pattern, with the molecular ion (m/z 170) and key fragment ions. A prominent fragment is often observed due to the loss of the nitroso group (-NO), and another significant fragment corresponds to the tert-butyl cation (m/z 57). For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be utilized. Other specialized techniques include negative chemical ionization (GC-NCI-MS), which can offer high sensitivity for certain compounds, and the use of a Thermal Energy Analyzer (GC-TEA), which is a highly selective detector for nitrosamines.

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Fragment Ions (m/z) | 170 (M+), 114, 57 |

| Illustrative GC-MS/MS (MRM) Parameters | |

| Precursor Ion (m/z) | 170 |

| Product Ion 1 (Quantifier) (m/z) | 114 |

| Collision Energy for Product Ion 1 (eV) | 10 |

| Product Ion 2 (Qualifier) (m/z) | 57 |

| Collision Energy for Product Ion 2 (eV) | 20 |

Sample Preparation Strategies for Complex Matrices in Research Studies

Effective sample preparation is paramount for removing interfering substances from complex matrices and concentrating the target analyte, thereby improving the accuracy and sensitivity of the analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of N-nitrosamines from diverse matrices like water and pharmaceutical products americanlaboratory.comusp.org. The method's effectiveness hinges on the selection of an appropriate sorbent material that can retain the analyte of interest while allowing interfering components to pass through.

Activated carbon has proven to be an effective sorbent for extracting polar N-nitrosamines from water samples, as outlined in methods similar to EPA Method 521 americanlaboratory.comphenomenex.com. For pharmaceutical analysis, a variety of SPE sorbents have been evaluated to effectively separate N-nitrosamines from active pharmaceutical ingredients (APIs). The choice of sorbent and elution solvent is critical for achieving high recovery and clean extracts.

Table 1: Comparison of SPE Sorbent Performance for N-Nitrosamine Extraction from Pharmaceuticals usp.org

| SPE Sorbent | Retention Mechanism | Performance Notes | Recovery for Polar N-Nitrosamines (e.g., NDMA) |

|---|---|---|---|

| Oasis HLB / Strata X | Reversed-phase | Showed limited retention of many APIs when methanol was used for elution. | Moderate |

| HyperSep Hypercarb | Graphitized carbon | Retained a higher number of APIs (17 out of 24) compared to reversed-phase sorbents. | Good |

| Oasis MCX / Strata X-C | Mixed-mode (reversed-phase and strong cation exchange) | Demonstrated the best retention of APIs (20 out of 24); Strata X-C showed superior recovery for a broad range of N-nitrosamines. | Excellent (>80% for Strata X-C) |

Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential partitioning of a compound between two immiscible liquid phases youtube.com. In some applications, LLE with a solvent like hexane (B92381) has been shown to achieve good performance for the extraction of N-nitrosamines rsc.org.

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption researchgate.net. In a typical DLLME procedure, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The large surface area between the fine droplets of the extraction solvent and the aqueous phase facilitates the rapid transfer of the analyte. This technique has been successfully applied to the determination of various N-nitrosamines in water and cosmetic products nih.govrsc.orgresearchgate.net. The efficiency of the extraction is dependent on several factors that require careful optimization.

Table 2: Optimized Parameters for DLLME of N-Nitrosopiperidine in Water researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Dispersive Solvent | Methanol (33 μL) |

| Extraction Time | 28 minutes |

| Agitation Speed | 722 rpm |

| Sample pH | 10.5 |

| Salt Concentration (NaCl) | 23% w/v |

Isotope Dilution Mass Spectrometry for Quantitative Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and provides a high level of accuracy in quantitative analysis nih.gov. The technique involves adding a known amount of an isotopically labeled version of the target analyte to the sample before any processing steps. This labeled compound serves as an internal standard.

Because the stable isotope-labeled standard is chemically identical to the native analyte, it experiences the same effects during sample preparation and analysis, including extraction inefficiencies, matrix-induced signal suppression or enhancement, and variations in instrument response nih.gov. By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, these variations can be effectively corrected. This approach ensures accurate quantification, even in complex matrices where significant analyte loss or matrix effects may occur americanlaboratory.comnih.gov. The use of direct isotopic analogues for each target N-nitrosamine is crucial for achieving the most accurate results nih.gov.

Method Validation for Research Purposes (e.g., Sensitivity, Selectivity, Accuracy)

For research applications, it is essential that analytical methods are thoroughly validated to ensure that the data generated are reliable and fit for purpose. Validation demonstrates that a method is suitable for its intended use and involves assessing several key performance characteristics nih.govacs.org.

Sensitivity: This refers to the method's ability to detect and quantify low levels of the analyte. It is typically defined by the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy pmda.go.jp. For N-nitrosamines, methods often need to achieve detection limits in the nanogram per liter (ng/L) or parts-per-billion (ppb) range nih.govresearchgate.net.

Selectivity: Selectivity is the ability of the method to unequivocally measure the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, or matrix components pmda.go.jp. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) are often used to ensure high selectivity nih.gov.

Accuracy: Accuracy reflects the closeness of a measured value to the true value. It is often assessed by performing spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the spiked amount that is measured (% recovery) indicates the accuracy of the method nih.gov.

Precision: Precision describes the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) of a set of replicate measurements. Both repeatability (intra-day precision) and intermediate precision (inter-day precision) are evaluated americanlaboratory.comnih.gov.

Table 3: Summary of Method Validation Parameters for N-Nitrosamine Analysis from Various Studies

| Method | Matrix | Validation Parameter | Reported Value | Reference |

|---|---|---|---|---|

| DLLME-GC-MS | Water | LOD (for N-Nitrosopiperidine) | 5.7 - 124 ng/L range for 3 nitrosamines | researchgate.net |

| DLLME-GC-MS | Water | Relative Recovery (for N-Nitrosopiperidine) | 90.6 ± 10.7% | researchgate.netdntb.gov.ua |

| DLLME-LC-MS | Cosmetics | LOD | 1.8 - 50 ng/g | nih.gov |

| DLLME-LC-MS | Cosmetics | Repeatability (RSD) | < 9.8% | nih.gov |

| ASPE-GC-MS/MS | Wastewater | Precision (RSD) | < 20% (most < 10%) | americanlaboratory.com |

| SPE-GC-MS/MS (Isotope Dilution) | Drinking Water | Method Detection Level (MDL) | 0.4 - 4 ng/L | nih.gov |

Structure Reactivity Relationship Studies in 4 Substituted N Nitrosopiperidine Derivatives

Comparative Analysis of the Impact of 4-Substitution (e.g., tert-Butyl, Phenyl, Cyclohexyl) on Chemical Reactivity and Stability

The chemical reactivity of N-nitrosopiperidine derivatives is a critical determinant of their biological activity. The stability of the N-nitrosamine group and the susceptibility of the piperidine (B6355638) ring to metabolic attack can be significantly altered by the nature of the substituent at the 4-position. Studies have compared derivatives with bulky alkyl (tert-butyl, cyclohexyl) and aromatic (phenyl) groups to the unsubstituted N-nitrosopiperidine.

In a comparative study using female F344 rats, N-nitrosopiperidine and its 4-substituted derivatives were administered in drinking water to assess their carcinogenic reactivity. nih.gov The results showed that both 4-tert-butyl-1-nitrosopiperidine and 1-nitroso-4-phenylpiperidine (B1205889) were carcinogenic, inducing tumors of the upper gastrointestinal tract, similar to the unsubstituted parent compound. nih.gov However, the animals given the parent nitrosopiperidine died earlier, suggesting a higher potency or different metabolic rate compared to the substituted analogues. nih.gov

In stark contrast, 1-nitroso-4-cyclohexylpiperidine (B1201863) did not induce any observed tumors under the same conditions, indicating a dramatic decrease in carcinogenic reactivity. nih.gov This highlights that the substituent at the 4-position plays a pivotal role in modulating the compound's biological and chemical reactivity. While N-nitrosamines are generally stable under neutral or alkaline conditions, they are sensitive to light and can be chemically transformed through oxidation to the corresponding nitramine or reduction to the hydrazine (B178648) or amine. nih.gov The presence of a bulky 4-substituent can influence the kinetics of these reactions, although the primary impact is observed in their metabolic fate.

| Compound | Carcinogenic Activity (in F344 Rats) | Primary Tumor Sites |

|---|---|---|

| N-Nitrosopiperidine | High | Esophagus, Forestomach, Tongue |

| This compound | Moderate | Esophagus, Forestomach, Tongue |

| 1-Nitroso-4-phenylpiperidine | High | Esophagus, Forestomach, Tongue, Liver |

| 1-Nitroso-4-cyclohexylpiperidine | None Observed | N/A |

Steric and Electronic Effects of Substituents on Nitrosamine (B1359907) Properties

The differences in reactivity and metabolic activation among 4-substituted N-nitrosopiperidine derivatives can be attributed to the steric and electronic effects of the substituents.

Steric Effects : These relate to the size and shape of the substituent and its influence on molecular interactions.

The tert-butyl and cyclohexyl groups are large, bulky substituents. Steric hindrance can play a significant role in chemical reactions. For instance, bulky groups near the reaction center can impede the approach of a reagent or, in a biological context, prevent a substrate from fitting into an enzyme's active site. aacrjournals.orgyoutube.com The lack of carcinogenicity of 1-nitroso-4-cyclohexylpiperidine is a prime example, where the steric bulk of the cyclohexyl group likely prevents the α-carbons from accessing the catalytic site of P450 enzymes. nih.gov While the tert-butyl group is also bulky, its specific orientation or slightly smaller profile compared to the flexible cyclohexyl ring may still permit metabolic activation, albeit perhaps at a reduced rate compared to the unsubstituted parent compound. nih.gov

Electronic Effects : These refer to the influence of a substituent on the electron density distribution within the molecule.

The tert-butyl and cyclohexyl groups are alkyl groups, which are weakly electron-donating. They have a minimal electronic impact on the distant nitrosamine functional group.

The phenyl group, however, has more complex electronic effects. It is electron-withdrawing through induction but can act as an electron-donating group through resonance. These effects can influence the reactivity of the piperidine ring and the nitrosamine moiety. The unique ability of 1-nitroso-4-phenylpiperidine to cause liver tumors suggests its electronic nature may alter its metabolic profile, possibly making it a better substrate for liver-specific CYP isozymes. nih.gov The ability to tune the electronic structure of molecules through substitution is a key principle in designing compounds with specific properties. rsc.org

Design and Synthesis of Novel 4-Substituted Analogues for Mechanistic Probes

The synthesis of 4-substituted N-nitrosopiperidine analogues is fundamental to their use as mechanistic probes. These compounds are not naturally occurring but are synthesized to systematically investigate how specific structural features affect biological outcomes, a classic structure-activity relationship (SAR) study. nih.gov

The synthesis typically involves a two-step process: first, the synthesis of the appropriately substituted piperidine, followed by nitrosation. The nitrosation of secondary amines like piperidine is a well-established reaction, often carried out using nitrous acid (generated from sodium nitrite (B80452) and acid) or other nitrosating agents. aacrjournals.org For example, the synthesis of the compounds used in the comparative carcinogenicity study was crucial for establishing the link between the 4-substituent and carcinogenic potential. nih.gov

The design of these specific analogues (tert-butyl, phenyl, cyclohexyl) was intentional to probe the effects of:

Bulky, sterically hindering groups (tert-butyl and cyclohexyl) to test the spatial requirements of the metabolic enzymes.

An aromatic group (phenyl) to introduce different electronic properties and potential for alternative metabolic pathways (e.g., hydroxylation on the phenyl ring itself).

Emerging Research Directions and Future Perspectives on 4 Tert Butyl 1 Nitrosopiperidine

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

The study of chemical reaction mechanisms is being revolutionized by advanced spectroscopic techniques that allow for real-time observation of transient intermediates and reaction kinetics. For a compound like 4-tert-Butyl-1-nitrosopiperidine, these methods could provide unprecedented insight into its formation, decomposition, and interaction with other molecules.

Future research could fruitfully employ time-resolved spectroscopy, such as femtosecond transient absorption or rapid-scan Fourier-transform infrared (FTIR) spectroscopy, to study the nitrosation of 4-tert-butylpiperidine (B1294329). These techniques could potentially identify and characterize the short-lived species involved in the reaction, providing a more complete picture of the reaction coordinate. Furthermore, the photochemistry of this compound, which is of interest for all nitrosamines, could be elucidated using techniques like time-resolved electron paramagnetic resonance (EPR) spectroscopy to detect and characterize radical intermediates formed upon UV irradiation.

Deeper Computational Modeling of Complex Biochemical Interactions

Computational chemistry offers a powerful lens for examining the interactions of small molecules with biological systems at an atomic level of detail. While specific deep computational modeling studies on this compound are not abundant in the current literature, this is a promising future direction.

Molecular dynamics (MD) simulations could be used to model the behavior of this compound within biological membranes or at the active sites of enzymes, such as cytochrome P450s, which are known to metabolize nitrosamines. Such simulations would be invaluable for understanding how the sterically demanding tert-butyl group affects its binding orientation, metabolic activation, and potential for DNA adduction compared to other N-nitrosopiperidines. Quantum mechanics/molecular mechanics (QM/MM) methods could further be applied to model the enzymatic reactions themselves, providing detailed energetic profiles and transition state geometries for its metabolic transformation.

Exploration of this compound as a Model for Understanding Nitrosamine (B1359907) Chemistry in Novel Environments

The behavior of chemical compounds can be significantly altered in non-traditional or "novel" environments, such as within the confined spaces of nanomaterials, in supercritical fluids, or at air-water interfaces. This compound, with its fixed conformational bias due to the tert-butyl group, is an excellent candidate for studies in such environments.

Future research could explore the chemistry of this nitrosamine within the nano-cages of metal-organic frameworks (MOFs) or zeolites. Such studies could reveal how spatial confinement and specific host-guest interactions influence its stability and reactivity. This has implications for developing novel catalytic degradation methods or for understanding its fate in specific environmental compartments. The study of its behavior at interfaces is also a compelling direction, with relevance to atmospheric chemistry and the fate of contaminants in aquatic systems.

Integration of Multi-Omics Data with Chemical Reactivity Profiles in in vitro Systems

The field of toxicology is increasingly moving towards a systems-level understanding of how chemicals impact biological systems. This involves integrating data from various "omics" platforms (genomics, transcriptomics, proteomics, metabolomics) with information on the chemical's intrinsic reactivity.

For this compound, a future research paradigm would involve exposing relevant in vitro cell models (e.g., liver spheroids) to the compound and subsequently performing a suite of omics analyses. The resulting data on altered gene expression, protein levels, and metabolic pathways could then be correlated with its known or computationally predicted chemical reactivity. This approach could identify specific pathways perturbed by this nitrosamine and could help to build more predictive models of nitrosamine bioactivity, taking into account the influence of its unique chemical structure.

Development of Sustainable Synthetic Methodologies for N-Nitrosopiperidines in Research

The synthesis of N-nitrosamines for research purposes is an area where the principles of green chemistry are of paramount importance. Recent research has focused on developing more environmentally friendly methods for nitrosation that avoid harsh reagents and minimize waste.

One promising approach is the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent under solvent-free conditions. nih.goveurekaselect.com This method offers several advantages, including high yields, mild reaction conditions, and a simple work-up procedure, which reduces the potential for exposure to these compounds. nih.gov The reaction proceeds efficiently for a variety of secondary amines, including precursors to N-nitrosopiperidines.

| Precursor Amine | Nitrosating Agent | Solvent | Conditions | Yield (%) | Reference |

| N-Methylaniline | tert-Butyl Nitrite | None | Room Temp. | 94 | nih.gov |

| Diphenylamine | tert-Butyl Nitrite | None | Room Temp. | 95 | nih.gov |

| Indoline | tert-Butyl Nitrite | None | Room Temp. | 91 | nih.gov |

This table showcases the efficiency of tert-butyl nitrite in the solvent-free synthesis of various N-nitrosamines, a methodology applicable to the synthesis of this compound.

Future work in this area could focus on the use of catalytic amounts of nitrosating agents, the development of flow chemistry processes for safer on-demand synthesis, and the use of bio-catalytic methods for the formation of the N-N bond.

Novel Applications of this compound in Chemical Biology or Materials Science Research (Non-Biomedical)

Beyond its role in toxicological research, the unique chemical properties of this compound could potentially be harnessed for applications in other scientific domains, such as chemical biology and materials science.

A speculative but intriguing application in chemical biology is its potential use as a precursor to a spin trap for electron paramagnetic resonance (EPR) spectroscopy. While nitrones are more commonly used as spin traps nih.gov, nitroso compounds can also trap carbon-centered radicals to form stable nitroxide radicals. The bulky tert-butyl group could confer specific properties, such as increased stability or altered lipophilicity, to the resulting spin adduct. Research in this area would involve the controlled generation of the corresponding nitroxide radical and the study of its radical trapping efficiency.

In materials science, while no specific applications have been reported, molecules with similar piperidine (B6355638) scaffolds have been investigated as corrosion inhibitors for steel. nih.gov The nitrogen and oxygen atoms in this compound could potentially coordinate to metal surfaces, and the bulky hydrophobic group could help to form a protective layer. This remains a hypothetical application that would require experimental validation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-tert-Butyl-1-nitrosopiperidine, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves Boc-protection of piperidine derivatives followed by nitrosation. Key parameters include reaction temperature (0–5°C for nitrosation stability), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control of nitrosating agents (e.g., sodium nitrite in acidic conditions). Yield optimization requires rigorous monitoring via TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, nitrosamine proton at δ ~3.5–4.0 ppm).

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]) validate molecular weight (e.g., CHNO: theoretical 193.12 g/mol).

- IR : N–O stretch (~1500 cm) and C=O (Boc group, ~1700 cm) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity in solution?

- Methodological Answer : The tert-butyl group enhances steric hindrance, reducing nucleophilic attack on the nitrosamine moiety. Stability studies (via UV-Vis or HPLC) in solvents like DMSO or ethanol at varying pH (4–9) reveal degradation kinetics. Accelerated aging experiments (40–60°C) quantify thermal stability .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitrosamine derivatives. Alternative methods include recrystallization (e.g., using ethanol/water mixtures) or membrane-based separation for scale-up .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a precursor for NO-donor prodrugs or enzyme inhibitors. Biological assays (e.g., enzyme-linked immunosorbent assays) evaluate its interaction with targets like nitric oxide synthases .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : A 2 factorial design evaluates variables: temperature (X), solvent polarity (X), and catalyst concentration (X). Response surface methodology (RSM) models yield (%) and purity. For example, ANOVA identifies temperature-catalyst interactions as critical (p < 0.05) .

Q. What methodologies resolve contradictions between computational predictions and experimental data in nitrosamine stability studies?

- Methodological Answer : Discrepancies in DFT-calculated bond dissociation energies (BDEs) versus experimental DSC/TGA data require multi-scale modeling. Hybrid QM/MM simulations reconcile steric effects overlooked in gas-phase calculations. Validation via kinetic isotope effect (KIE) studies confirms mechanistic pathways .

Q. How do solvent effects and Lewis acid catalysts influence the regioselectivity of nitrosation in piperidine derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, favoring N-nitrosation over O-nitrosation. Lewis acids (e.g., ZnCl) coordinate with lone pairs on the amine, directing nitrosation to the 1-position. In situ IR monitors intermediate formation .

Q. What advanced separation techniques improve enantiomeric resolution of chiral analogs derived from this compound?

- Methodological Answer : Chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers. Mobile phase additives (e.g., diethylamine) enhance peak resolution. Circular dichroism (CD) validates enantiopurity .

Q. How can researchers integrate this compound into a theoretical framework for studying carcinogenic nitrosamines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.